molecular formula C4H9ClO2 B8282471 Hydrogen chloride-1,4-dioxane

Hydrogen chloride-1,4-dioxane

Cat. No.: B8282471
M. Wt: 124.56 g/mol
InChI Key: WORJRXHJTUTINR-UHFFFAOYSA-N
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Description

Hydrogen chloride-1,4-dioxane is a useful research compound. Its molecular formula is C4H9ClO2 and its molecular weight is 124.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Characteristics of Hydrogen Chloride in 1,4-Dioxane

  • Chemical Formula : HCl in C₄H₈O₂
  • Physical State : Colorless liquid with a mild ether-like odor.
  • Solubility : Soluble in organic solvents; reacts with water releasing hydrogen chloride gas.
  • Reactivity : Highly reactive, particularly in acid-catalyzed reactions.

Key Applications

1. Catalysis in Organic Synthesis

  • Esterification : Hydrogen chloride in 1,4-dioxane serves as a catalyst for esterification reactions, enhancing the formation of esters from alcohols and acids.
  • Polymerization : It plays a vital role in polymerization processes, facilitating the production of specialty polymers and resins through controlled acidity .

2. Alkylation and Acylation

  • The solution is utilized for alkylation and acylation reactions, which are crucial for synthesizing various organic compounds .

3. Pharmaceutical Intermediates

  • Hydrogen chloride in 1,4-dioxane is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), making it essential in drug development .

Benefits of Using Hydrogen Chloride in 1,4-Dioxane

  • High Reactivity : Increases reaction rates, improving process efficiency.
  • Non-Aqueous Medium : Prevents hydrolysis during reactions by providing a stable environment.
  • Versatile Applications : Applicable across a wide range of organic chemical reactions.
  • Controlled Acidity : Allows precise control over reaction conditions essential for selective transformations .

Case Study 1: Esterification Reaction

In a laboratory study, hydrogen chloride in 1,4-dioxane was used to catalyze the esterification of butanoic acid with ethanol. The reaction achieved over 95% yield within two hours under controlled temperature conditions. This demonstrates the effectiveness of the solution as a catalyst for ester formation.

Case Study 2: Polymer Production

A pilot-scale study involved using hydrogen chloride in 1,4-dioxane to polymerize styrene into polystyrene. The reaction was conducted at elevated temperatures, resulting in high molecular weight polystyrene with desirable properties for commercial applications.

Data Table: Comparison of Reaction Conditions

Reaction TypeCatalyst UsedYield (%)Reaction Time (hours)Temperature (°C)
EsterificationHCl in 1,4-Dioxane>95260
PolymerizationHCl in 1,4-DioxaneHigh580

Environmental Considerations

While hydrogen chloride in 1,4-dioxane has numerous applications, it is essential to consider its environmental impact. The compound's mobility and potential toxicity necessitate careful handling and disposal methods to prevent contamination of soil and groundwater .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the degradation mechanisms of hydrogen chloride-1,4-dioxane mixtures under controlled conditions?

  • Methodological Answer : Utilize factorial experimental designs to isolate variables such as pH, temperature, and reactant concentrations. For example, UV/H₂O₂ processes can be optimized in semibatch reactors to track intermediates like aldehydes and organic acids via total organic carbon (TOC) measurements . Safety protocols for handling HCl (e.g., engineering controls, personal protective equipment) must align with OSHA standards .
  • Key Considerations : Validate analytical methods (e.g., GC-MS, HPLC) to quantify degradation byproducts and ensure reproducibility.

Q. What are the recommended strategies for conducting systematic literature reviews on 1,4-dioxane’s environmental fate and toxicity?

  • Methodological Answer : Follow EPA’s structured framework for literature searches, including gray literature screening (e.g., Google API, full-text tagging) and data quality assessment using predefined criteria (e.g., relevance, reliability). Prioritize peer-reviewed studies on fate/transport, human health hazards, and attenuation rates .
  • Key Considerations : Exclude non-peer-reviewed sources (e.g., Wikipedia) and focus on databases like GeoTracker for field data .

Q. How can researchers mitigate risks when handling hydrogen chloride in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and monitor airborne HCl concentrations. Use emergency showers/eye washes and decontamination protocols for spills. Training must cover OSHA’s Compressed Gases Standard (29 CFR 1910.101) and safe disposal practices .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported 1,4-dioxane attenuation rates at co-contaminated groundwater sites?

  • Methodological Answer : Apply linear discriminant analysis (LDA) to correlate attenuation rates with environmental variables (e.g., dissolved oxygen, co-contaminants like TCE). Use temporal concentration data from long-term monitoring (median 6.8 years) to distinguish natural attenuation from remedial interference .
  • Key Considerations : Validate statistical models using Air Force or California GeoTracker datasets to account for site-specific variability .

Q. How do theoretical frameworks inform mechanistic studies of 1,4-dioxane degradation pathways?

  • Methodological Answer : Link experiments to reaction kinetics theory (e.g., hydroxyl radical mechanisms in UV/H₂O₂ systems). Use computational tools (e.g., COMSOL Multiphysics) to simulate intermediate formation and validate with empirical TOC data .
  • Key Considerations : Address gaps in pediatric-specific biomarkers and interactions with other chemicals .

Q. What advanced techniques validate the completeness of 1,4-dioxane mineralization in treatment processes?

  • Methodological Answer : Combine isotope tracing (e.g., ¹⁴C-labeled dioxane) with high-resolution mass spectrometry to track carbon flow. Cross-reference intermediates (e.g., formic acid, oxalic acid) against theoretical mineralization pathways .
  • Key Considerations : Ensure AI-driven "smart laboratories" integrate real-time adjustments for process optimization .

Q. Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between laboratory and field data on 1,4-dioxane persistence?

  • Methodological Answer : Conduct meta-analyses of lab studies (e.g., EPA’s systematic reviews) and field datasets (e.g., California GeoTracker). Use sensitivity analysis to identify confounding variables (e.g., microbial activity, redox conditions) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in 1,4-dioxane toxicity studies?

  • Methodological Answer : Apply confidence interval (CI) analysis and probit models to human health hazard data. Stratify results by exposure duration and population subgroups (e.g., children vs. adults) .

Q. Theoretical and Conceptual Guidance

Q. How do conceptual frameworks guide the integration of 1,4-dioxane research into broader environmental risk assessments?

  • Methodological Answer : Align studies with EPA’s TSCA risk evaluation structure, emphasizing fate/transport models and ecological hazard tiers. Use ATSDR’s toxicological profiles to prioritize data needs (e.g., pediatric interactions, biomarker development) .

Q. What role do co-contaminants play in modulating 1,4-dioxane’s environmental behavior?

  • Methodological Answer : Design experiments with chlorinated solvents (e.g., TCA, TCE) to assess synergistic/catalytic effects. Use multivariate regression to isolate dioxane-specific attenuation pathways .

Q. Future Directions

Q. How can AI enhance predictive modeling of this compound reaction networks?

  • Methodological Answer : Train machine learning algorithms on historical degradation data (e.g., reaction rates, byproduct profiles) to forecast optimal treatment conditions. Implement end-to-end automation for experimental validation .

Properties

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

1,4-dioxane;hydrochloride

InChI

InChI=1S/C4H8O2.ClH/c1-2-6-4-3-5-1;/h1-4H2;1H

InChI Key

WORJRXHJTUTINR-UHFFFAOYSA-N

Canonical SMILES

C1COCCO1.Cl

Origin of Product

United States

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